

Application Notes and Protocols for PHD Finger Proteins in Epigenetic Drug Discovery

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Compound of Interest

Compound Name: *PhdG*

Cat. No.: *B053338*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plant Homeodomain (PHD) fingers are a large family of epigenetic "reader" domains that recognize and bind to specific post-translational modifications on histone tails, particularly methylated lysine residues. This recognition is a critical step in the regulation of gene expression. Dysregulation of PHD finger-containing proteins is implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention. These application notes provide an overview of the role of select PHD finger proteins in disease and drug discovery, along with detailed protocols for assays used to identify and characterize their inhibitors. While the user specified "**PhdG**," this is not a standard nomenclature. Therefore, this document focuses on well-characterized and therapeutically relevant PHD finger-containing proteins, such as BPTF, PHF2, JARID1A, and ING2, as representative examples.

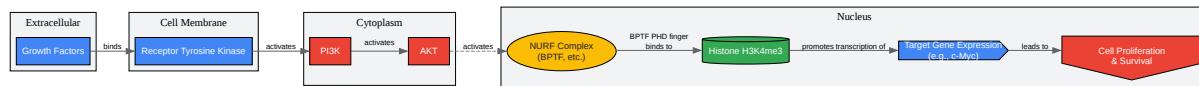
I. BPTF (Bromodomain and PHD Finger Transcription Factor)

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. The PHD finger of BPTF specifically recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene transcription.^[1] This interaction is critical for tethering the NURF complex to

chromatin. BPTF is overexpressed in several cancers, including melanoma, breast cancer, and non-small-cell lung cancer, and has been identified as a promising anti-cancer drug target.[2][3][4]

Signaling Pathway

BPTF, as part of the NURF complex, is involved in pathways that regulate cell growth and differentiation. For instance, in breast cancer, BPTF activity can influence estrogen receptor signaling, contributing to therapeutic resistance.[2] It has also been shown to activate the PI3K/AKT signaling pathway in some cancers.[5]



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BPTF in the PI3K/AKT signaling pathway.

Quantitative Data for BPTF Inhibitors

While many inhibitors target the adjacent bromodomain of BPTF, the PHD finger is also a viable target. Fragment-based screens have identified initial hits for the BPTF PHD finger.[6][7][8]

Compound	Target Domain	Assay Type	Affinity (Kd)	IC50	Reference
BZ1	Bromodomain	SPR	6.3 nM	-	[3]
DC-BPi-07	Bromodomain	-	-	< 100 nM	[9][10]
DC-BPi-11	Bromodomain	-	-	< 100 nM	[9][10]
Fragment 1 (Pyrrolidine-based)	PHD Finger	SPR	Weak	-	[6][7]
Fragment 2 (Pyridazine-based)	PHD Finger	SPR	Weak	-	[6][7]

Experimental Protocols

This protocol is for the BPTF bromodomain but can be adapted for the PHD finger by using an H3K4me3 peptide.

Objective: To identify and characterize inhibitors that disrupt the interaction between the BPTF bromodomain and acetylated histone H4.

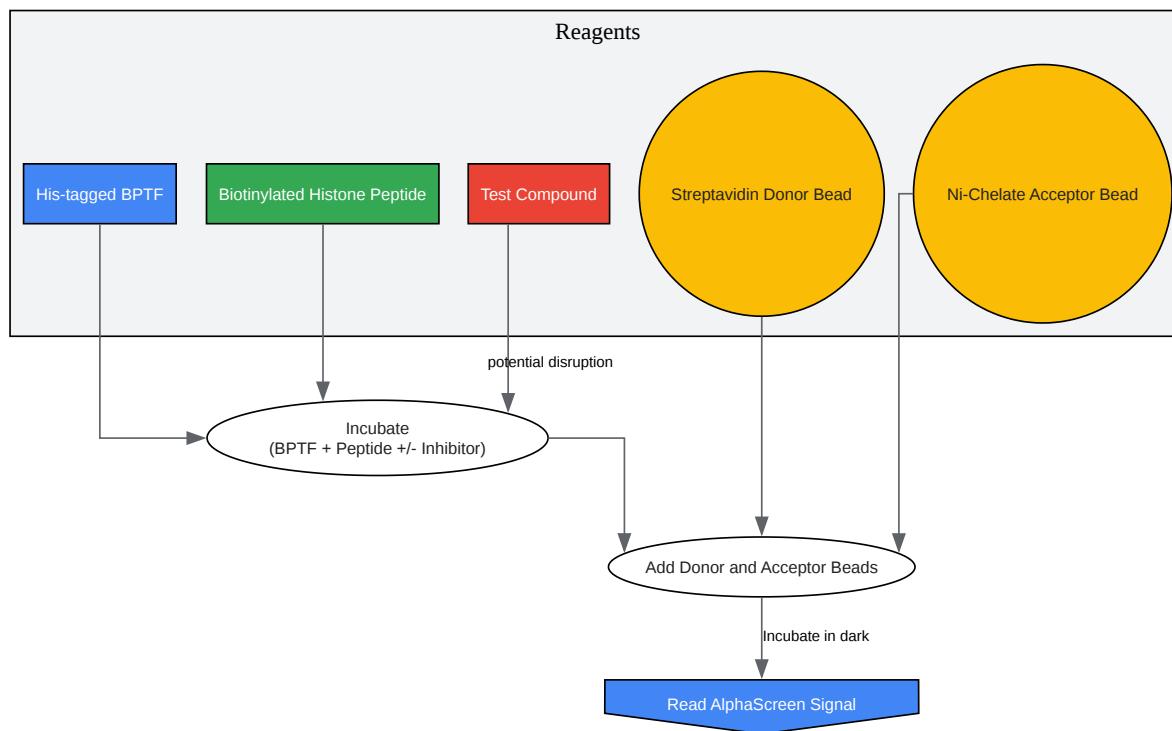
Materials:

- Recombinant His-tagged BPTF bromodomain
- Biotinylated histone H4 acetylated at K16 (H4K16ac) peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel chelate Acceptor beads (PerkinElmer)
- Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

- Test compounds
- 384-well white opaque microplates

Procedure:

- Prepare serial dilutions of test compounds in assay buffer.
- Add 2.5 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 2.5 μ L of His-tagged BPTF bromodomain (final concentration ~20 nM) to each well.
- Add 2.5 μ L of biotinylated H4K16ac peptide (final concentration ~20 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer (final concentration 10 μ g/mL each).
- Add 2.5 μ L of the bead mixture to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an EnVision plate reader (PerkinElmer) using an AlphaScreen protocol.
- Calculate IC50 values from the dose-response curves.



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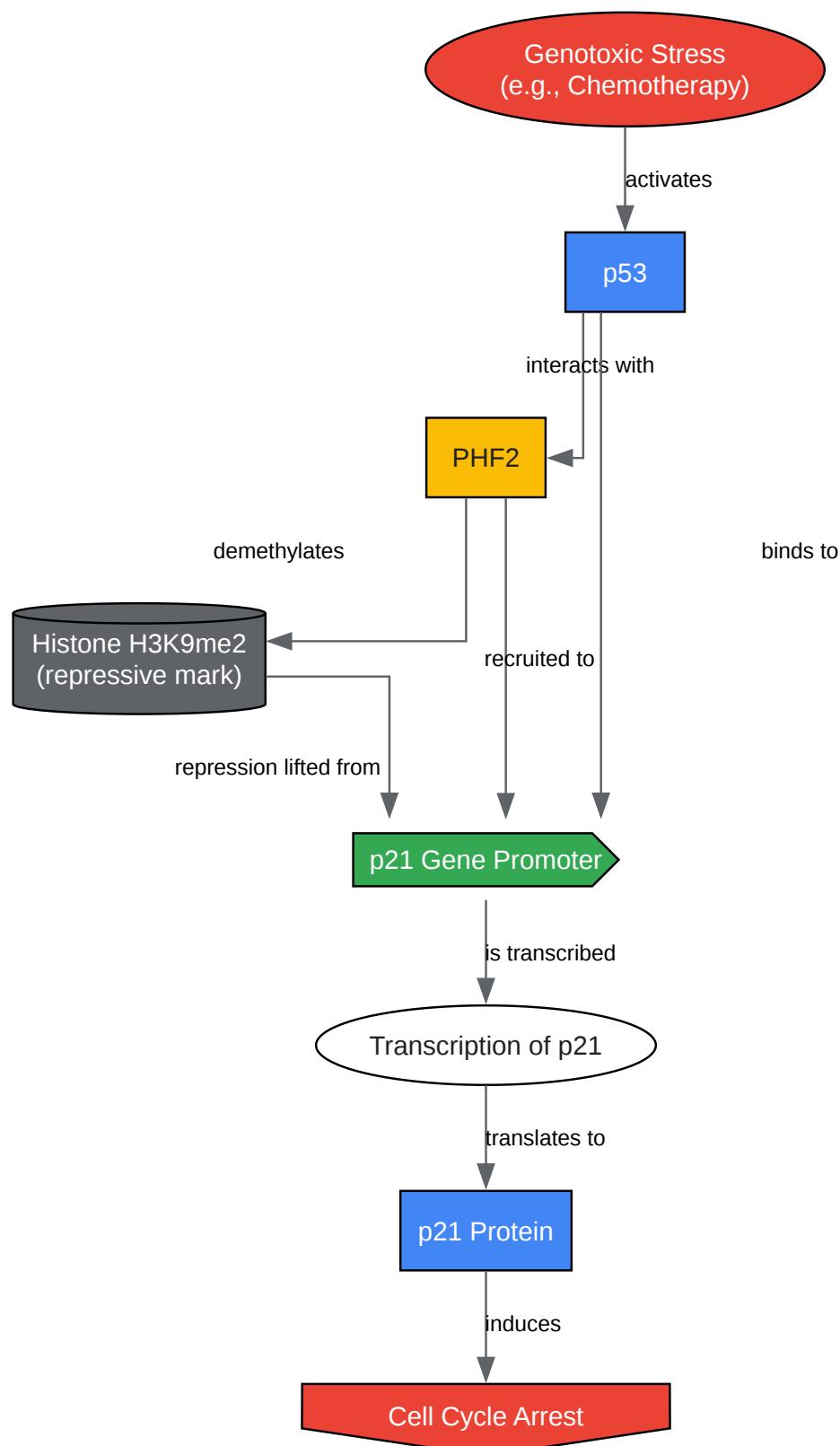
AlphaScreen Experimental Workflow.

II. PHF2 (PHD Finger Protein 2)

PHF2 is a histone demethylase containing a PHD finger and a JmjC domain. It specifically removes the methyl groups from dimethylated histone H3 at lysine 9 (H3K9me2), a repressive mark.^{[11][12]} By demethylating H3K9me2, PHF2 acts as a transcriptional coactivator for several transcription factors, including CEBPA in adipogenesis and p53 in the DNA damage response.^{[11][13]} Its role in these fundamental processes makes it a potential therapeutic target for metabolic diseases and cancer.

Signaling Pathway

In response to genotoxic stress, PHF2 can be recruited by p53 to the promoters of target genes. PHF2 then demethylates H3K9me2, leading to a more open chromatin state that facilitates the transcription of p53 target genes like p21, which in turn promotes cell cycle arrest.



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PHF2 in the p53 signaling pathway.

III. JARID1A (Jumonji, AT Rich Interactive Domain 1A)

JARID1A, also known as KDM5A, is a histone demethylase that specifically removes di- and trimethyl groups from H3K4. It contains three PHD fingers. The third PHD finger (PHD3) is responsible for recognizing the H3K4me3 substrate.[\[14\]](#) A fusion protein involving the JARID1A PHD3 finger and NUP98 has been identified in acute myeloid leukemia (AML), where the histone-binding activity of the PHD finger is essential for the oncogenic transcriptional program.[\[15\]](#) This makes the JARID1A PHD3 finger a specific and attractive target for AML therapy.

Quantitative Data for JARID1A PHD3 Inhibitors

Small molecules that inhibit the interaction between the JARID1A PHD3 finger and H3K4me3 have been identified through high-throughput screening.[\[15\]](#)[\[16\]](#)

Compound	Target Domain	Assay Type	IC50	Reference
Amiodarone	PHD3	HaloTag-based assay	~10 μM	[15] [16]
Tegaserod	PHD3	HaloTag-based assay	~20 μM	[15] [16]
Disulfiram	PHD3	HaloTag-based assay	~5 μM	[15] [16]

Experimental Protocols

Objective: To screen for small molecules that disrupt the interaction between the JARID1A PHD3 finger and H3K4me3 peptide.

Materials:

- Recombinant HaloTag-fused JARID1A PHD3 protein
- HaloLink Resin (Promega)
- Biotinylated H3K4me3 peptide

- Streptavidin-HRP conjugate
- TMB substrate
- Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
- Test compounds
- 96-well filter plates

Procedure:

- Immobilize HaloTag-JARID1A PHD3 onto HaloLink Resin according to the manufacturer's instructions.
- Wash the resin to remove unbound protein.
- Dispense the resin with immobilized protein into the wells of a 96-well filter plate.
- Add test compounds at desired concentrations and incubate for 30 minutes.
- Add biotinylated H3K4me3 peptide (final concentration ~100 nM) and incubate for 1 hour.
- Wash the wells to remove unbound peptide.
- Add Streptavidin-HRP conjugate and incubate for 30 minutes.
- Wash the wells to remove unbound conjugate.
- Add TMB substrate and incubate until a blue color develops.
- Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.
- A decrease in signal indicates inhibition of the protein-peptide interaction.

IV. ING2 (Inhibitor of Growth Family Member 2)

The ING family of proteins are tumor suppressors that are involved in cell cycle control, apoptosis, and DNA repair. ING2 is a component of the mSin3a/HDAC1 histone deacetylase

complex. The PHD finger of ING2 binds to H3K4me3, which tethers the repressive HDAC complex to chromatin, leading to histone deacetylation and gene silencing.[17]

Concluding Remarks

The PHD finger proteins represent a diverse and important class of epigenetic regulators with significant potential as therapeutic targets in a range of diseases. The development of specific and potent small molecule inhibitors for these domains is an active area of research. The protocols and data presented here provide a framework for researchers to investigate the function of PHD finger proteins and to pursue the discovery of novel epigenetic drugs. The adaptability of assays like AlphaScreen and various pull-down techniques allows for the screening and characterization of inhibitors for a wide array of PHD finger-containing proteins.

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